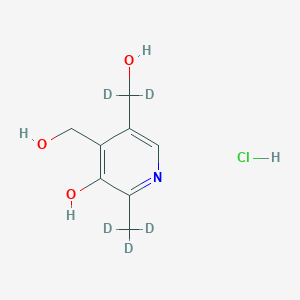

Pyridoxine-d5 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridoxine-d5 (hydrochloride) is a deuterium-labeled derivative of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Pyridoxine itself is a vital nutrient involved in numerous biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .

Métodos De Preparación

The synthesis of Pyridoxine-d5 (hydrochloride) typically involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic hydrogenation of pyridoxine hydrochloride in the presence of deuterium gas. This process replaces the hydrogen atoms in the molecule with deuterium, resulting in Pyridoxine-d5 (hydrochloride). Industrial production methods often utilize advanced techniques such as selective oxidation and catalytic processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Pyridoxine-d5 (hydrochloride) undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:

Oxidation: Pyridoxine can be oxidized to pyridoxal or pyridoxal phosphate, which are active forms of vitamin B6.

Reduction: Reduction reactions can convert pyridoxal back to pyridoxine.

Substitution: Pyridoxine can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .

Aplicaciones Científicas De Investigación

Pyridoxine-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Metabolic Studies: Used to trace metabolic pathways and understand the role of vitamin B6 in various biochemical processes.

Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.

Neuroscience: Investigates the role of vitamin B6 in neurotransmitter synthesis and its impact on neurological disorders.

Clinical Research: Used in studies related to vitamin B6 deficiency and its effects on human health .

Mecanismo De Acción

Pyridoxine-d5 (hydrochloride) exerts its effects by being converted into its active form, pyridoxal 5-phosphate, in the body. Pyridoxal 5-phosphate acts as a coenzyme in various enzymatic reactions, including the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It also plays a crucial role in amino acid metabolism and hemoglobin synthesis. The molecular targets of pyridoxal 5-phosphate include aminotransferases, decarboxylases, and other enzymes involved in amino acid and neurotransmitter metabolism .

Comparación Con Compuestos Similares

Pyridoxine-d5 (hydrochloride) is part of the vitamin B6 family, which includes pyridoxine, pyridoxal, and pyridoxamine. These compounds share similar biochemical roles but differ in their chemical structures and specific functions:

Pyridoxine: The alcohol form of vitamin B6, commonly used in dietary supplements.

Pyridoxal: The aldehyde form, which is the active coenzyme form in the body.

Pyridoxamine: The amine form, involved in different enzymatic reactions. The deuterium labeling in Pyridoxine-d5 (hydrochloride) makes it unique for research purposes, as it allows for precise tracking and analysis in metabolic studies

Propiedades

Fórmula molecular |

C8H12ClNO3 |

|---|---|

Peso molecular |

210.67 g/mol |

Nombre IUPAC |

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |

InChI |

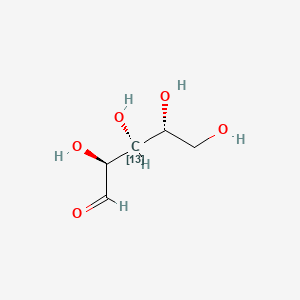

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3,3D2; |

Clave InChI |

ZUFQODAHGAHPFQ-IYSLTCQOSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O.Cl |

SMILES canónico |

CC1=NC=C(C(=C1O)CO)CO.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)

![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)